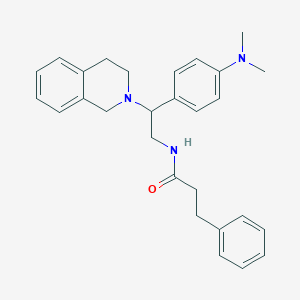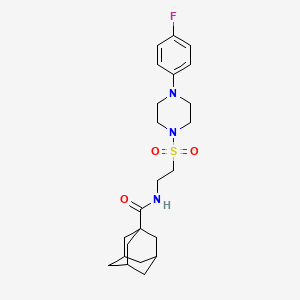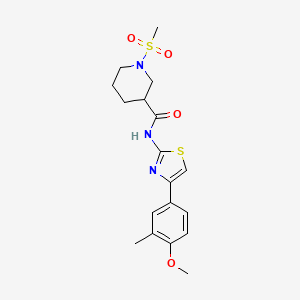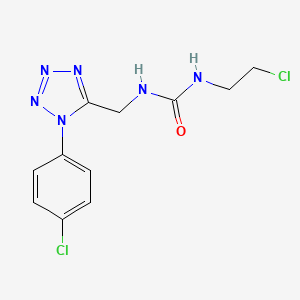
2-(decanoylamino)propanoic Acid
Vue d'ensemble
Description
2-(decanoylamino)propanoic Acid is a chemical compound with the molecular formula C14H27NO3 . It is a derivative of propanoic acid, which is an important platform chemical used in various industries .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex biochemical processes. For instance, propionic acid, a related compound, can be produced via the biosynthesis process in Propionibacterium acidipropionici . Another study reports the synthesis and characterization of novel ruthenium (II) complexes with the polydentate dipeptide, L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms, with a decanoyl group (a ten-carbon chain) attached to one of the carbon atoms in the propanoic acid molecule . The average mass of the molecule is 257.369 Da .Chemical Reactions Analysis
The chemical reactions of this compound or its related compounds can be complex and varied. For example, α-amino acids react with aldehydes to form decarboxylation and/or deamination products . Another study discusses the oxidation of 1-propanol to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates .Applications De Recherche Scientifique
1. Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids
Research by Overberger and Chang (1989) in the field of organic chemistry has demonstrated the synthesis of optically active α-nucleic acid base substituted propanoic acids. They successfully prepared various derivatives of propanoic acid, such as (R)-2-(adenin-9-yl)propanoic acid and others, using adenine and (S)-ethyl lactate, showcasing the potential for creating diverse modified propanoic acid compounds for various applications in synthetic chemistry (Overberger & Chang, 1989).
2. Gas-Phase Elimination Studies
Al-Awadi et al. (2004) conducted a study focusing on the kinetics and mechanisms of thermal gas-phase elimination of α- and β-(N-arylamino)propanoic acids. They analyzed the pyrolysis products of these compounds, revealing the formation of substances like carbon monoxide and acrylic acid. This study contributes to the understanding of the thermal behavior of propanoic acid derivatives under gas-phase conditions (Al-Awadi et al., 2004).
3. Reactive Extraction of Carboxylic Acids
Keshav et al. (2009) explored the reactive extraction of propionic acid, an important carboxylic acid, from aqueous waste streams. Their research focused on the effects of binary extractants and modifier-diluents systems, providing insights into the extraction and recovery of carboxylic acids, which is significant for industrial applications (Keshav et al., 2009).
4. Use in Froth Flotation of Ilmenite
In a 2021 study by Deng et al., 2-decanoylamino-pentanedioic acid, a novel dendritic surfactant, was synthesized and used as a collector for the flotation of ilmenite. This research highlighted the potential of propanoic acid derivatives in mineral processing, particularly in the recovery of valuable minerals from ore (Deng et al., 2021).
5. Chemo-Enzymatic Synthesis and Characterization
Baba et al. (2018) conducted research on the chemo-enzymatic synthesis and characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs. Their study contributes to the understanding of the stereochemistry and degradation kinetics of propanoic acid derivatives, which is valuable in pharmaceutical research (Baba et al., 2018).
6. Market Analysis and Application in Various Industries
He Yi-le (2003) discussed the wide-ranging applications of propanoic acid in industries such as food, pharmaceuticals, and chemicals. The study includes an analysis of the market and synthesizing technology of propanoic acid, highlighting its industrial significance (He Yi-le, 2003).
7. Investigation of Decarboxylation and Decarbonylation Mechanisms
Lu et al. (2015) investigated the decarboxylation and decarbonylation mechanisms of propanoic acid on a Ru(0001) model surface. This theoretical study provides insights into the hydrodeoxygenation process of organic acids, which is essential in the upgrading of biomass feedstocks into fuels (Lu et al., 2015).
Safety and Hazards
Orientations Futures
Emerging strategies for enhancing propionate conversion in anaerobic digestion have been discussed, which could potentially apply to 2-(decanoylamino)propanoic Acid . Additionally, the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety has shown promising results, indicating potential future directions for the development of this compound and its derivatives .
Propriétés
IUPAC Name |
2-(decanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJDEJIZLJQIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)

